4-羟基吡啶甲腈

描述

4-Hydroxypicolinonitrile and its derivatives are of significant interest in the field of medicinal chemistry due to their potential as pharmacological agents. The compounds synthesized from 4-hydroxypicolinonitrile serve as key intermediates or related substances in the development of various drugs. For instance, 4-hydroxyquinolinone esters, which share a similar structural motif, are commonly found in medicinal agents and have been synthesized using safer and more practical methods that avoid the use of hazardous reagents like sodium hydride . Additionally, 4-hydroxypicolinonitrile derivatives have been implicated in the synthesis of complex molecules with potential antitumor activity , and as inhibitors of PHD2, which could be beneficial in treating anemia .

Synthesis Analysis

The synthesis of 4-hydroxypicolinonitrile derivatives has been achieved through various methods. A practical method for the preparation of 4-hydroxyquinolinone esters, which are structurally related to 4-hydroxypicolinonitrile, employs diisopropylethylamine and sodium tert-butoxide to yield the desired esters and amides in good yields . Another approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N–O bond cleavage to produce 3-hydroxy-4-substituted picolinonitriles . Additionally, a scalable synthesis method has been developed for a PHD2 inhibitor starting from 5-bromo-3-nitropicolinonitrile, which is related to 4-hydroxypicolinonitrile, resulting in a significantly increased total yield .

Molecular Structure Analysis

The molecular structure of 4-hydroxypicolinonitrile derivatives is crucial for their biological activity. For example, the crystal structure of a benzonitrile derivative with potential antitumor properties was determined, showing that it belongs to the monoclinic system with space group P21/c . This structural information is vital for understanding the compound's interactions with biological targets.

Chemical Reactions Analysis

4-Hydroxypicolinonitrile and its derivatives undergo various chemical reactions that are essential for their transformation into pharmacologically active compounds. The synthesis of spiro[furan-2,1'-isoindolin]-3'-ones from 2-(4-hydroxybut-1-yn-1-yl)benzonitriles involves sequential Prins and Ritter reactions, followed by ring opening and cyclization to form spiro-cyclic compounds . These reactions highlight the chemical versatility of 4-hydroxypicolinonitrile derivatives in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxypicolinonitrile derivatives are influenced by their molecular structure. For instance, the photochemical properties of 4-hydroxyquinoline, a compound related to 4-hydroxypicolinonitrile, have been studied, revealing that its triplet states are formed with different quantum yields depending on the pH of the solution. These states can react with amino acids and antioxidants through electron transfer mechanisms . Understanding these properties is essential for the development of 4-hydroxypicolinonitrile derivatives as therapeutic agents, as they can affect the compound's stability, solubility, and reactivity.

科学研究应用

1. 神经系统疾病中的氧化应激指标4-羟基吡啶甲腈衍生物,如 4-羟基壬烯醛,是各种神经系统疾病中氧化应激的重要指标。在阿尔茨海默病 (AD) 患者的脑室液中发现此类化合物水平升高,表明脂质过氧化增加,并提示其在 AD 的神经退行性过程中可能发挥作用 (Lovell 等人,1997 年)。

2. 治疗性化合物的研究4-羟基吡啶甲腈衍生物,如 4-羟基苯甲醚,因其潜在的治疗作用而受到研究。例如,4-羟基苯甲醚在对人类进行动脉内给药时已显示出对恶性黑色素瘤的活性。然而,由于毒性,其静脉给药已被中止,这表明需要创造具有更高特异性和更低毒性的更新类似物 (Rustin 等人,1992 年)。

3. 对皮肤健康的影响一些 4-羟基吡啶甲腈衍生物,如 4HBAP,因其对皮肤健康的影响而受到研究。这些衍生物的局部应用已显示出对粗糙皱纹、细小皱纹、色素沉着过度和皮肤粗糙度的显着改善。此外,它们已显示出增加皮肤水分而没有观察到的副作用,这标志着它们在皮肤病学应用中的潜力 (Garcia 等人,2018 年)。

4. 在疝气修复中的作用聚-4-羟基丁酸酯,4-羟基吡啶甲腈的衍生物,用于腹壁和切口疝的修复。研究表明,使用聚-4-羟基丁酸酯网状物进行腹壁疝修复可获得良好的结果,在患者队列中未发现早期疝复发,这表明其在该类医疗程序中的有效性 (Plymale 等人,2018 年)。

5. 接触和健康影响对某些 4-羟基吡啶甲腈衍生物(如羟基多氯联苯 (OH-PCB))接触的研究揭示了潜在的健康影响。研究表明,产前接触某些 OH-PCB 与儿童神经发育指数下降有关,这表明监测和控制接触水平的重要性 (Park 等人,2009 年)。

安全和危害

作用机制

Target of Action

4-Hydroxypicolinonitrile is a valuable synthetic intermediate for 2,3,4-trisubstituted pyridines . These pyridines are frequently found in biologically active molecules . For instance, they are present in compounds that have a reactivating ability of nerve-agent-inhibited human acetylcholinesterase, anti-inflammatory agents, antifungal agents, and anti-influenza agents . Therefore, the primary targets of 4-Hydroxypicolinonitrile are likely these biologically active molecules.

Mode of Action

The mode of action of 4-Hydroxypicolinonitrile involves a unique synthetic approach achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines under mild reaction conditions in a stepwise and one-pot fashion . This process leads to the formation of 3-hydroxy-4-substituted picolinonitriles .

Biochemical Pathways

The biochemical pathways affected by 4-Hydroxypicolinonitrile are those involved in the synthesis of 2,3,4-trisubstituted pyridines . The cyano group in 4-Hydroxypicolinonitrile provides opportunities to construct a variety of functional groups, including amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups, in only one step . In addition, the 3-hydroxy group provides opportunities to introduce various acyl and alkyl groups in one step .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 4-Hydroxypicolinonitrile is the formation of 3-hydroxy-4-substituted picolinonitriles . These are valuable synthetic intermediates for 2,3,4-trisubstituted pyridines, which are frequently found in biologically active molecules .

属性

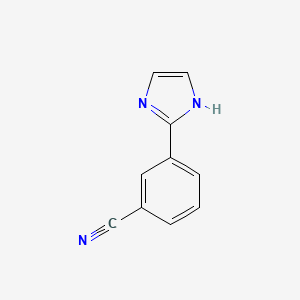

IUPAC Name |

4-oxo-1H-pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-5-3-6(9)1-2-8-5/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOWSSBPPBHNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622208 | |

| Record name | 4-Oxo-1,4-dihydropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxypicolinonitrile | |

CAS RN |

475057-86-4 | |

| Record name | 4-Oxo-1,4-dihydropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-4-HYDROXYPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)

![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)

![{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid](/img/structure/B1322245.png)

![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322251.png)